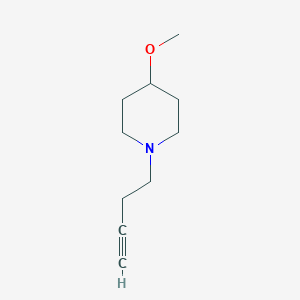1-(But-3-yn-1-yl)-4-methoxypiperidine
CAS No.:
Cat. No.: VC13439234
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17NO |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 1-but-3-ynyl-4-methoxypiperidine |
| Standard InChI | InChI=1S/C10H17NO/c1-3-4-7-11-8-5-10(12-2)6-9-11/h1,10H,4-9H2,2H3 |
| Standard InChI Key | YMHVEJMIEKVIDO-UHFFFAOYSA-N |
| SMILES | COC1CCN(CC1)CCC#C |
| Canonical SMILES | COC1CCN(CC1)CCC#C |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
1-(But-3-yn-1-yl)-4-methoxypiperidine features a six-membered piperidine ring with a nitrogen atom at position 1. The substituents include:
-
Methoxy group (-OCH₃): Attached to the 4-position of the piperidine ring, this electron-donating group influences the ring’s electronic density and steric profile.
-
But-3-yn-1-yl group (-C≡C-CH₂-CH₃): A terminal alkyne substituent at the 1-position, introducing sp-hybridized carbon atoms capable of participating in click chemistry reactions .
The molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol. Spectroscopic data for analogous piperidine derivatives suggest characteristic peaks in NMR and IR spectra:
-
¹H NMR: Signals near δ 3.3–3.6 ppm (methoxy protons), δ 2.4–2.8 ppm (piperidine ring protons), and δ 1.8–2.2 ppm (alkynyl protons).
-
IR: Stretching vibrations at ~3300 cm⁻¹ (C≡C-H), ~2820 cm⁻¹ (C-O-C), and ~2100 cm⁻¹ (C≡C).
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the piperidine ring:
-
Introduction of the methoxy group: Electrophilic substitution or nucleophilic displacement at the 4-position.
-
Alkylation at the 1-position: Reaction with propargyl bromide or similar alkynylating agents.
Stepwise Synthesis
A typical route involves:
-
4-Methoxypiperidine Preparation:
-
Methoxylation of piperidin-4-ol using methyl iodide and a base (e.g., K₂CO₃) in DMF.
-
-
N-Alkylation with But-3-yn-1-yl Group:
-
Reaction of 4-methoxypiperidine with propargyl bromide in the presence of NaH or LDA, yielding the target compound.
-
Key Reaction:
Table 2: Optimization Parameters for Alkylation
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0°C to RT | 78% → 85% |
| Solvent | THF | Higher selectivity |
| Base | Sodium hydride (NaH) | Reduced side products |
Chemical Reactivity and Functionalization
Alkyne-Driven Reactions
The terminal alkyne group enables participation in:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,2,3-triazoles for bioconjugation.
-
Sonogashira Coupling: Cross-couples with aryl halides to extend π-conjugation .
Methoxy Group Reactivity
-
Demethylation: Treatment with BBr₃ yields 4-hydroxypiperidine derivatives.
-
Electrophilic Aromatic Substitution: Directed ortho-metalation for further functionalization.
Biological and Industrial Applications
Material Science Applications
-
Ligands in Catalysis: The alkyne moiety coordinates transition metals for cross-coupling reactions.
-
Polymer Additives: Enhances thermal stability in polyurethanes.
Future Perspectives
Further research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume